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Ethyl 4-bromooxazole-5-

carboxylate

Cat. No.: B596363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as

a versatile building block in organic synthesis and medicinal chemistry. Its oxazole core is a

privileged scaffold found in numerous biologically active molecules, including antimicrobial,

antiviral, and anticancer agents.[1] The presence of a bromine atom and an ethyl ester group at

positions 4 and 5, respectively, provides two reactive sites for further chemical modifications,

making it an attractive starting material for the synthesis of diverse compound libraries. This

guide provides a comprehensive overview of its chemical properties, synthesis, key reactions,

and potential applications in drug discovery.

Chemical and Physical Properties
Ethyl 4-bromooxazole-5-carboxylate is characterized by the following properties:
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Property Value Reference

CAS Number 1258283-17-8 [1]

Molecular Formula C₆H₆BrNO₃ [1]

Molecular Weight 220.02 g/mol [1]

Predicted pKa -4.27 ± 0.10

Predicted Density 1.617 ± 0.06 g/cm³

Predicted Boiling Point 258.4 ± 20.0 °C

Predicted Flash Point 110.1 ± 21.8 °C

Predicted Refractive Index 1.511

Note: Some physical properties are predicted and should be used as an estimation.

Spectroscopic Data
While a specific, publicly available spectrum for Ethyl 4-bromooxazole-5-carboxylate is not

readily found, typical chemical shifts for similar oxazole structures can be inferred from

spectroscopic databases and literature. For a closely related compound, ethyl 5-bromo-2-(4-

methoxyphenyl)oxazole-4-carboxylate, characterization was performed using IR, ¹³C NMR, and

Mass spectroscopy.[2] Researchers should expect characteristic signals for the ethyl group (a

quartet and a triplet in ¹H NMR), the oxazole ring proton, and carbonyl carbon in their

respective spectra. The specific chemical shifts will be influenced by the bromine substituent.

Synthesis and Experimental Protocols
A direct and established synthesis route for Ethyl 4-bromooxazole-5-carboxylate is not

readily available in the current literature. However, a theoretically sound, multi-step synthesis

pathway can be proposed based on well-established organic chemistry transformations,

starting from the synthesis of its precursor, 5-bromooxazole-4-carboxylic acid.[3]

Proposed Synthesis of 5-Bromooxazole-4-carboxylic
Acid
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The proposed synthesis involves the formation of an ethyl 5-aminooxazole-4-carboxylate

intermediate, followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-

position, and concludes with the hydrolysis of the ester.[3]

Part 1: Synthesis of Intermediate 1

Part 2: Synthesis of Intermediate 2

Part 3: Synthesis of Target Molecule

Ethyl Cyanoacetate

Ethyl 2-cyano-2-(formamido)acetate
Step 1

Formamide

Ethyl 5-aminooxazole-4-carboxylateStep 2 (Cyclization)

Ethyl 5-aminooxazole-4-carboxylate Oxazole Diazonium Salt
Step 3 (Diazotization)

Ethyl 4-bromooxazole-5-carboxylate
Step 4 (Sandmeyer Reaction)

Ethyl 4-bromooxazole-5-carboxylate 5-Bromooxazole-4-carboxylic acid
Step 5 (Hydrolysis)

Click to download full resolution via product page

Proposed synthesis pathway for 5-Bromooxazole-4-carboxylic acid.

Esterification to Ethyl 4-bromooxazole-5-carboxylate
The final step to obtain the title compound is the esterification of 5-bromooxazole-4-carboxylic

acid. A general and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

Reaction Setup: In a round-bottom flask, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq)

in a large excess of absolute ethanol.
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Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric

acid, 0.1 eq).

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and remove the excess

ethanol under reduced pressure.

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a

saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by

a wash with brine.

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Key Reactions and Applications in Drug Discovery
Ethyl 4-bromooxazole-5-carboxylate is a valuable intermediate for introducing the oxazole

scaffold into more complex molecules, primarily through palladium-catalyzed cross-coupling

reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds. For Ethyl 4-
bromooxazole-5-carboxylate, this reaction allows for the introduction of various aryl and

heteroaryl substituents at the 4-position of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a dry reaction flask, add Ethyl 4-bromooxazole-5-carboxylate (1.0 eq),

an aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine

ligand (e.g., SPhos, 4 mol%).

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15

minutes.
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Reagents: Add an anhydrous solvent (e.g., Toluene), a base (e.g., K₃PO₄, 2 eq), and if

necessary, degassed water for a biphasic system.

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
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Note: Yields are typical ranges observed for similar substrates and should be considered as a

guide.

Applications in Kinase Inhibitor Synthesis
The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-

position of the oxazole ring of Ethyl 4-bromooxazole-5-carboxylate with various aryl or

heteroaryl groups via cross-coupling reactions, it is possible to synthesize compounds that can

target the ATP-binding site of specific kinases.
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Conceptual signaling pathway targeted by oxazole-based kinase inhibitors.

Biological Activity of Related Oxazole Derivatives as Kinase Inhibitors

Compound Scaffold Target Kinase IC₅₀ (nM)

2,5-disubstituted-1,3,4-

oxadiazole
PIM-1 16

Pyrazolo[3,4-d]pyrimidine mTOR 15

Benzoxazole derivative VEGFR-2 97.38

Potential as Antimicrobial Agents
Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various

bacterial and fungal strains. The introduction of different substituents via reactions like the

Suzuki-Miyaura coupling allows for the fine-tuning of the antimicrobial spectrum and potency.

Antimicrobial Activity of Related Oxazole Derivatives

Compound Scaffold Microorganism MIC (µg/mL)

Ethyl {4-methyl-2-[4-

(phenylsulfonyl)phenyl]-1,3-

oxazol-5-yl} carbonate

S. epidermidis 56.2

Ethyl {4-methyl-2-[4-

(phenylsulfonyl)phenyl]-1,3-

oxazol-5-yl} carbonate

C. albicans 14

2-{4-[(4-

chlorophenyl)sulfonyl]benzami

do}-3-phenylpropanoic acid

derivative

E. coli 28.1

Conclusion
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Ethyl 4-bromooxazole-5-carboxylate is a key synthetic intermediate with significant potential

in the development of novel therapeutics. Its versatile reactivity allows for the synthesis of a

wide array of substituted oxazoles, which have shown promise as kinase inhibitors and

antimicrobial agents. The experimental protocols and data presented in this guide provide a

valuable resource for researchers and scientists working in the field of drug discovery and

development, facilitating the exploration of new chemical space and the generation of

innovative drug candidates. Further research into the synthesis of novel derivatives and their

biological evaluation is warranted to fully exploit the therapeutic potential of this valuable

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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